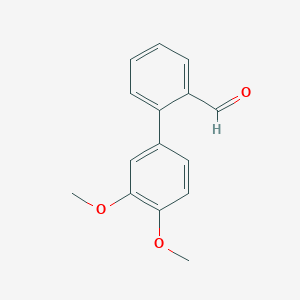

3',4'-Dimethoxybiphenyl-2-carbaldehyde

Description

BenchChem offers high-quality 3',4'-Dimethoxybiphenyl-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dimethoxybiphenyl-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-11(9-15(14)18-2)13-6-4-3-5-12(13)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROWSXKWTNIZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374309 | |

| Record name | 2-(3,4-dimethoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-35-9 | |

| Record name | 2-(3,4-dimethoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',4'-Dimethoxybiphenyl-2-carbaldehyde: Synthesis, Properties, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 3',4'-dimethoxybiphenyl-2-carbaldehyde, a versatile biphenyl derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications, grounded in authoritative scientific literature.

Core Molecular Attributes

3',4'-Dimethoxybiphenyl-2-carbaldehyde is an organic compound featuring a biphenyl core structure. This framework, consisting of two connected phenyl rings, is a privileged scaffold in drug discovery due to its conformational flexibility and ability to engage with biological targets. The presence of two methoxy groups on one phenyl ring and a carbaldehyde (aldehyde) group on the other imparts specific electronic and reactive properties to the molecule.

| Property | Value | Source |

| CAS Number | 676348-35-9 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The most efficient and widely adopted method for the synthesis of 3',4'-dimethoxybiphenyl-2-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the precise formation of a carbon-carbon bond between the two aromatic rings. The causality behind this choice of reaction lies in its high functional group tolerance, excellent yields, and generally mild reaction conditions.

The key reactants for this synthesis are 2-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid. The boronic acid provides the dimethoxyphenyl moiety, while the bromobenzaldehyde contributes the formyl-substituted phenyl ring.

Step-by-Step Experimental Protocol:

This protocol is a self-validating system, designed for high reproducibility.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, combine 2-bromobenzaldehyde (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with sterically hindered substrates.

-

Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The presence of water is often beneficial for the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Spectroscopic and Physical Properties

The structural elucidation of 3',4'-dimethoxybiphenyl-2-carbaldehyde relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy group protons. The aldehyde proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will resonate in the range of 6.8-8.0 ppm, with their splitting patterns dictated by their substitution. The two methoxy groups will each give a singlet at approximately 3.8-4.0 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190-195 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbons attached to the methoxy groups being more shielded. The methoxy carbons will resonate at approximately 55-56 ppm.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde functional group, typically appearing around 1690-1710 cm⁻¹. Other significant peaks will include C-H stretches for the aromatic rings and the aldehyde, and C-O stretches for the methoxy groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[2] The fragmentation pattern in the mass spectrum will likely show the loss of the formyl group (-CHO) and subsequent fragmentations of the biphenyl core.

Physical Properties

Chemical Reactivity and Handling

The reactivity of 3',4'-dimethoxybiphenyl-2-carbaldehyde is primarily governed by the aldehyde functional group. Aldehydes are versatile intermediates in organic synthesis and can undergo a variety of transformations, including:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene.

-

Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Handling and Safety: 3',4'-Dimethoxybiphenyl-2-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

Applications in Research and Drug Development

The 3',4'-dimethoxybiphenyl scaffold is of considerable interest in medicinal chemistry due to the prevalence of the dimethoxybenzene motif in biologically active natural products and synthetic drugs.[4] The presence of the aldehyde group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential areas of application include:

-

Anticancer Agents: Many biphenyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. The dimethoxy substitution pattern, in particular, has been associated with potent biological effects.[5]

-

Anti-inflammatory Agents: Dimethoxy-substituted flavonoids and other related compounds have shown significant anti-inflammatory properties.[6]

-

Neuropharmacology: The dimethoxyphenyl moiety is a key feature in some psychoactive compounds, and derivatives of 3',4'-dimethoxybiphenyl-2-carbaldehyde could be explored for their effects on the central nervous system.[7]

Conclusion

3',4'-Dimethoxybiphenyl-2-carbaldehyde is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its chemical properties make it a versatile starting material for further chemical exploration. This guide provides the foundational knowledge necessary for researchers to confidently work with and innovate using this promising compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Atom-economic threefold cross-couplings of triarylbismuth reagents with 2-halobenzaldehydes and pot-economic in situ Wittig. Retrieved from [Link]

- Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10464-10485.

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Pellegrinet, S. C., & Goodman, J. M. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 849-855.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Bruker. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a). Retrieved from [Link]

-

YouTube. (2020, October 16). IR processing part II. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bartleby. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Retrieved from [Link]

- Kannan, V. K., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Inflammopharmacology, 23(5), 255-263.

-

MDPI. (n.d.). Potential of Natural Phenolic Compounds against Doxorubicin-Induced Chemobrain: Biological and Molecular Mechanisms Involved. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). Trimethoxyphenyl containing compounds: Synthesis, biological evaluation, nitric oxide release, modeling, histochemical and histopathological studies. Bioorganic Chemistry, 123, 105806.

-

ResearchGate. (n.d.). FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trimethoxyphenyl containing compounds: Synthesis, biological evaluation, nitric oxide release, modeling, histochemical and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',4'-Dimethoxybiphenyl-2-carbaldehyde (CAS 676348-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biaryl Aldehyde Scaffold

The ortho-substituted biaryl aldehyde motif, exemplified by 3',4'-Dimethoxybiphenyl-2-carbaldehyde, represents a cornerstone in modern medicinal chemistry and materials science.[1] This structural class is of profound interest due to the confluence of a sterically hindered yet conformationally dynamic biaryl core and a synthetically versatile aldehyde functionality. The inherent chirality arising from restricted bond rotation (atropisomerism) in many ortho-substituted biaryls introduces a critical three-dimensional architecture that is often pivotal for specific biological interactions.[2] Consequently, these scaffolds are prevalent in a wide array of pharmacologically active molecules and advanced materials.

This technical guide provides a comprehensive overview of 3',4'-Dimethoxybiphenyl-2-carbaldehyde, focusing on its synthesis, physicochemical properties, reactivity, and potential applications, particularly within the realm of drug discovery.

Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 676348-35-9 | Public Record |

| Molecular Formula | C₁₅H₁₄O₃ | Calculated |

| Molecular Weight | 242.27 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Based on related biphenyl aldehydes |

| Melting Point | Not specified; expected to be a solid at room temperature | Inferred from similar compounds |

| Boiling Point | ~377.9°C at 760 mmHg (for 4-carbaldehyde isomer) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents like methanol, ethanol, ether, and benzene. | [4][5] |

| Flash Point | ~173.8°C (for 4-carbaldehyde isomer) | [3] |

| Refractive Index | ~1.576 (for 4-carbaldehyde isomer) | [3] |

Synthesis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde

The primary and most efficient method for the synthesis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is renowned for its mild reaction conditions and broad functional group tolerance.

The synthesis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde involves the coupling of 3,4-Dimethoxyphenylboronic acid with 2-Bromobenzaldehyde.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for the synthesis of biaryl aldehydes.

Materials:

-

3,4-Dimethoxyphenylboronic acid

-

2-Bromobenzaldehyde

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 3,4-Dimethoxyphenylboronic acid (1.1 equivalents) and 2-Bromobenzaldehyde (1.0 equivalent).

-

Catalyst and Base Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) and sodium carbonate (2.0 equivalents).

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide via a syringe.

-

Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

-

Anhydrous Solvent: Anhydrous DMF is used as the solvent because water can hydrolyze the boronic acid and interfere with the catalytic cycle.

-

Base: Sodium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki-Miyaura reactions. The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, two methoxy groups (singlets around 3.8-4.0 ppm), and an aldehyde proton (a singlet downfield, typically between 9.5 and 10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two methoxy carbons (around 55-60 ppm), and a highly deshielded signal for the aldehyde carbonyl carbon (typically above 190 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1690-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ).

Reactivity and Chemical Transformations

The 3',4'-Dimethoxybiphenyl-2-carbaldehyde molecule possesses two key reactive sites: the aldehyde group and the aromatic rings.

Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield a secondary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene, extending the carbon chain.

-

Aldol and Related Condensations: The aldehyde can participate in various condensation reactions to form α,β-unsaturated systems.

Reactions of the Aromatic Rings:

The electron-rich dimethoxy-substituted phenyl ring and the other phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the new substituent.

Applications in Drug Discovery and Development

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Biphenyl derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][6][7]

While specific biological data for 3',4'-Dimethoxybiphenyl-2-carbaldehyde is not extensively documented, its structural features suggest several potential areas of application:

-

Anticancer Agents: Many biphenyl compounds have shown potent cytotoxic activity against various cancer cell lines.[6][8] The dimethoxy substitution pattern is a common feature in natural products with anticancer properties. The aldehyde group can also contribute to biological activity or serve as a point for further derivatization to optimize potency and selectivity.

-

Antimicrobial Agents: The biphenyl nucleus is a key component of some antimicrobial agents.[9][10] Derivatives of 3',4'-Dimethoxybiphenyl-2-carbaldehyde could be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibitors: The conformational flexibility and potential for specific interactions make biaryl structures suitable candidates for enzyme inhibitors. The methoxy and aldehyde groups can form hydrogen bonds and other interactions within an enzyme's active site.

Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Conclusion

3',4'-Dimethoxybiphenyl-2-carbaldehyde is a valuable building block for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its synthesis is readily achievable through the robust Suzuki-Miyaura cross-coupling reaction. The presence of the versatile aldehyde group allows for a multitude of subsequent chemical transformations, making it an ideal scaffold for the generation of diverse chemical libraries for biological screening. While specific biological data for this compound is currently limited in the public domain, the well-established importance of the biphenyl moiety in medicinal chemistry suggests that 3',4'-Dimethoxybiphenyl-2-carbaldehyde and its derivatives are promising candidates for future research and development.

References

- Nakayama, Y., et al. (1993). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Biochemical Pharmacology, 45(10), 2133-2139.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes. BenchChem.

-

Wikipedia. (n.d.). Biphenyl. In Wikipedia. Retrieved January 21, 2026, from [Link].

- Nakayama, Y., et al. (1993).

- Acree, W. E. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Request PDF.

- Larock, R. C., et al. (2011). Synthesis of Polycyclic Aromatic Hydrocarbons by the Pd-Catalyzed Annulation of Alkynes. The Journal of Organic Chemistry, 76(24), 10122-10128.

- Vedantu. (n.d.). Is Biphenyl soluble in Methanol class 11 chemistry CBSE. Vedantu.

- Lee, K. H., et al. (2011). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC.

- Patil, N. T., & Raut, V. S. (2011). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry, 76(24), 10122-10128.

- Semenov, A. S., et al. (2022). Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether: A General Solubility Equation for the Treatment of Aromatic Physical Sulfur Solvents.

- Fisher Scientific. (2025).

- (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3.

- Lazarević, J., et al. (2022). synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. Acta Medica Medianae, 61(4), 12-17.

- Sigma-Aldrich. (2025).

- Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142.

- Guidechem. (2019).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Saifuddin, M., Agarwal, P. K., & Kundu, B. (2011). [Journal of Organic Chemistry, 76(24), 10122-10128]. The Journal of organic chemistry, 76(24), 10122-10128.

-

PubChem. (n.d.). Biphenyl. In PubChem. Retrieved January 21, 2026, from [Link].

- Santa Cruz Biotechnology. (n.d.). 3′,4′-Dimethoxy-biphenyl-4-carbaldehyde, CAS 640769-65-9. SCBT.

- Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - PubMed Central.

- de Oliveira, R. B., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.

- ChemTreat. (2012). MATERIAL SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzaldehyde 99 120-14-9. Sigma-Aldrich.

- Khan, M. A., et al. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method.

- Yilmaz, S., et al. (2017). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 36(11), 1168-1175.

- Shao, C., et al. (2011). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(16), 6832-6836.

- Covestro. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting Information Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. The Royal Society of Chemistry.

- Magna Scientia. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3. Magna Scientia.

- Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Tropical Journal of Pharmaceutical Research, 15(3), 587-593.

- Anwar, C., et al. (2014).

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST WebBook. Retrieved January 21, 2026, from [Link].

- Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Cheméo.

- Verevkin, S. P., et al. (2001). Thermodynamic properties of some biphenyls: Enthalpies of formation and reorganization of aromatic radicals.

- (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H.

- Organic Syntheses Procedure. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL).

- Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 71, 107.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone. Benchchem.

- Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. Is Biphenyl soluble in Methanol class 11 chemistry CBSE [vedantu.com]

- 6. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3',4'-Dimethoxybiphenyl-2-carbaldehyde: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3',4'-Dimethoxybiphenyl-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings, experimental protocols, and data interpretation for key analytical techniques. Our focus is on establishing a robust, self-validating system for the spectroscopic analysis of this and similar biphenyl derivatives.

Introduction to 3',4'-Dimethoxybiphenyl-2-carbaldehyde

3',4'-Dimethoxybiphenyl-2-carbaldehyde is a biphenyl derivative featuring a carbaldehyde group at the 2-position and methoxy groups at the 3' and 4' positions. The structural complexity and rotational freedom around the biphenyl linkage necessitate a multi-faceted spectroscopic approach for unambiguous characterization. Understanding the electronic and steric effects of the substituents is crucial for interpreting the resulting spectra.

Below is the chemical structure of 3',4'-Dimethoxybiphenyl-2-carbaldehyde, which serves as the basis for all subsequent spectroscopic analysis.

Caption: Molecular structure of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3',4'-Dimethoxybiphenyl-2-carbaldehyde, both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing crucial connectivity information.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic environment. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic region will be complex due to the overlapping signals of the two phenyl rings.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Expected ¹H NMR Data and Interpretation:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (H2' to H6') | 6.8 - 8.0 | Multiplets (m) | 7H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlets (s) | 6H |

Trustworthiness: The integration of the signals should correspond to the number of protons in the molecule (14H total). The distinct singlet for the aldehyde proton and the two singlets for the methoxy groups provide a strong validation of the presence of these functional groups. For analogous compounds such as 2'-Methylbiphenyl-2-carbaldehyde, the aldehyde proton appears around 9.75 ppm.[1]

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Spectrometer: Same as for ¹H NMR.

-

Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

Expected ¹³C NMR Data and Interpretation:

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-H & C-C) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Trustworthiness: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. For a similar structure, 2'-Methylbiphenyl-2-carbaldehyde, the aldehyde carbon appears at 192.29 ppm.[1]

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most prominent peak in the IR spectrum of 3',4'-Dimethoxybiphenyl-2-carbaldehyde will be the C=O stretch of the aldehyde.

Experimental Protocol:

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid between two NaCl or KBr plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most straightforward method.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Expected IR Data and Interpretation:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| Aldehyde C-H | 2850 - 2750 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aldehyde C=O | 1710 - 1680 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-O (Methoxy) | 1250 - 1000 | Stretch |

Trustworthiness: The presence of a strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde. For 2'-Methylbiphenyl-2-carbaldehyde, the C=O stretch is observed at 1694 cm⁻¹.[1]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via various methods, including:

-

Direct Infusion: For pure samples, dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography (GC-MS): For volatile and thermally stable compounds. This method also provides information about sample purity.[2]

-

Liquid Chromatography (LC-MS): For less volatile or thermally labile compounds.

-

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern (a "fingerprint").

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for clear determination of the molecular weight.

-

-

Mass Analyzer:

-

Time-of-Flight (TOF): Provides high-resolution mass data, enabling the determination of the elemental composition.

-

Quadrupole: A common, robust mass analyzer.

-

Expected Mass Spectrometry Data and Interpretation:

-

Molecular Ion Peak (M⁺) or Protonated Molecule ([M+H]⁺): The molecular formula of 3',4'-Dimethoxybiphenyl-2-carbaldehyde is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[3] High-resolution mass spectrometry should yield a mass that is very close to the calculated exact mass.

-

Fragmentation Pattern: In EI-MS, common fragmentation patterns for this type of molecule would involve the loss of the aldehyde group (-CHO), methoxy groups (-OCH₃), or cleavage of the biphenyl bond.

Trustworthiness: The observation of the correct molecular ion peak in high-resolution mass spectrometry provides strong evidence for the proposed molecular formula. The fragmentation pattern should be consistent with the known stability of different parts of the molecule.

Conclusion

The comprehensive spectroscopic characterization of 3',4'-Dimethoxybiphenyl-2-carbaldehyde requires the synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently elucidate and verify the structure of this and related compounds. The key to ensuring scientific integrity is a methodical approach that cross-validates the findings from each technique.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis.

- Santa Cruz Biotechnology. (n.d.). 3',4'-Dimethoxy-biphenyl-4-carbaldehyde.

- Journal of Chromatography A. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography – mass spectrometry.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3',4'-Dimethoxybiphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a common structural motif in many biologically active compounds, and understanding the influence of substituents on the chemical environment of its constituent atoms is crucial for structural confirmation and the design of new chemical entities. The presence of an aldehyde and two methoxy groups in 3',4'-Dimethoxybiphenyl-2-carbaldehyde introduces distinct electronic effects that significantly influence the chemical shifts and coupling patterns observed in its NMR spectra.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 3',4'-Dimethoxybiphenyl-2-carbaldehyde is expected to exhibit a series of signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the protons of the two methoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the electron-donating character of the methoxy groups. Aromatic protons generally appear in the range of 6.5-8.0 ppm[1].

Aldehydic Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm[1]. In related aromatic aldehydes, this signal is often observed around δ 9.9-10.1 ppm.

Aromatic Protons (Ring A: Carbaldehyde-substituted): The protons on the phenyl ring bearing the carbaldehyde group will be influenced by its anisotropic effect and electron-withdrawing nature, leading to a downfield shift. The proton ortho to the aldehyde (H-6) is expected to be the most deshielded of the ring A protons due to its proximity to the carbonyl group.

Aromatic Protons (Ring B: Dimethoxy-substituted): The protons on the 3',4'-dimethoxyphenyl ring will be influenced by the electron-donating methoxy groups, which will shield these protons and shift their signals upfield relative to unsubstituted benzene. The substitution pattern will lead to a characteristic set of coupled signals.

Methoxy Protons: The two methoxy groups (-OCH₃) are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts are typically in the range of δ 3.5-4.8 ppm[1]. The precise chemical shifts will depend on their position on the aromatic ring and the overall molecular conformation.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 3',4'-Dimethoxybiphenyl-2-carbaldehyde will provide valuable information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm[2].

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule and is expected to appear significantly downfield, typically above δ 190 ppm.

Aromatic Carbons: The spectrum will display distinct signals for each of the twelve aromatic carbons. The chemical shifts will be influenced by the attached substituents. Carbons bearing the electron-donating methoxy groups (C-3' and C-4') will be shielded and appear at a higher field (lower ppm) compared to the unsubstituted aromatic carbons. Conversely, the carbon attached to the electron-withdrawing aldehyde group (C-2) and the ipso-carbon of the other ring (C-1') will be deshielded. Quaternary carbons, those without attached protons, will generally show weaker signals.

Methoxy Carbons: The carbons of the two methoxy groups will appear as sharp signals in the upfield region of the spectrum, typically around δ 55-60 ppm.

Data Presentation

Table 1: Predicted ¹H NMR Data for 3',4'-Dimethoxybiphenyl-2-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-CHO | 9.8 - 10.2 | s | - |

| H-3 | 7.9 - 8.1 | d | ~7.5 |

| H-4 | 7.5 - 7.7 | t | ~7.5 |

| H-5 | 7.6 - 7.8 | t | ~7.5 |

| H-6 | 7.8 - 8.0 | d | ~7.5 |

| H-2' | 7.1 - 7.3 | d | ~2.0 |

| H-5' | 6.9 - 7.1 | d | ~8.5 |

| H-6' | 7.0 - 7.2 | dd | ~8.5, ~2.0 |

| 3'-OCH₃ | 3.8 - 4.0 | s | - |

| 4'-OCH₃ | 3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Data for 3',4'-Dimethoxybiphenyl-2-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 128 - 132 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 127 - 132 |

| C-1' | 130 - 135 |

| C-2' | 110 - 115 |

| C-3' | 148 - 152 |

| C-4' | 148 - 152 |

| C-5' | 110 - 115 |

| C-6' | 120 - 125 |

| 3'-OCH₃ | 55 - 60 |

| 4'-OCH₃ | 55 - 60 |

Experimental Protocol

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 3',4'-Dimethoxybiphenyl-2-carbaldehyde is outlined below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicities and coupling constants) to deduce the connectivity of the protons.

Visualization of the NMR Analysis Workflow

Caption: Workflow for NMR analysis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 3',4'-Dimethoxybiphenyl-2-carbaldehyde. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally related molecules. The detailed experimental protocol and workflow diagram serve as a practical resource for researchers aiming to acquire and interpret NMR data for this and similar compounds. Accurate structural elucidation through NMR is a cornerstone of modern drug discovery, and this guide is intended to facilitate such endeavors by providing a foundational understanding of the expected spectral features of this important molecular scaffold.

References

- Royal Society of Chemistry. (n.d.). Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis.

- ChemicalBook. (n.d.). 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis: Liquid Crystals.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- Chegg. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR.

- ResearchGate. (n.d.). The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl....

- ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

Sources

An In-depth Technical Guide to the Physical Characteristics of 3',4'-Dimethoxybiphenyl-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3',4'-Dimethoxybiphenyl-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and analytical characterization of this valuable biphenyl intermediate. It offers field-proven insights into experimental choices, self-validating protocols, and a robust framework for its application in synthetic chemistry. All quantitative data are summarized in tables, and key workflows are illustrated with diagrams to ensure clarity and reproducibility.

Molecular Overview and Significance

3',4'-Dimethoxybiphenyl-2-carbaldehyde is a polysubstituted aromatic compound featuring a biphenyl core. This structural motif is of high interest in medicinal chemistry and materials science due to its conformational flexibility and ability to engage in various intermolecular interactions. The presence of a reactive aldehyde group at the 2-position and two methoxy groups on the pendant phenyl ring makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials.

The strategic placement of the aldehyde allows for a wide range of subsequent chemical transformations, such as reductive aminations, oxidations to a carboxylic acid, and various condensation reactions. The methoxy groups, in turn, influence the molecule's electronic properties and solubility, often improving its profile for biological applications.

Diagram 1.1: 2D Structure of 3',4'-Dimethoxybiphenyl-2-carbaldehyde

Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3',4'-Dimethoxybiphenyl-2-carbaldehyde with high purity.

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

3,4-Dimethoxyphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Hexanes

-

Magnesium Sulfate (anhydrous)

-

Silica Gel (for chromatography)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add toluene and deionized water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water for a 10 mmol scale reaction). The biphasic system is essential for the Suzuki catalytic cycle.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Self-Validation (Monitoring): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting 2-bromobenzaldehyde spot indicates reaction completion (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1).

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 3',4'-Dimethoxybiphenyl-2-carbaldehyde, typically as a pale yellow solid or viscous oil.

Physicochemical Properties

The physical properties of biphenyl derivatives are dictated by their substitution pattern, which affects crystal packing and intermolecular forces. While extensive experimental data for this specific isomer is not widely published, the following table provides key computed and expected values based on its structure and data from similar compounds. [1][2] Table 2: Physicochemical Data

| Property | Value (Predicted/Estimated) | Rationale / Notes |

|---|---|---|

| Appearance | Off-white to pale yellow solid | Typical for functionalized biphenyls. |

| Melting Point | Not available (Est. 60-80 °C) | Expected to be a solid at room temperature. Isomers like 4-carbaldehyde are solids. [3] |

| Boiling Point | > 350 °C at 760 mmHg | High boiling point is expected due to the high molecular weight and aromatic structure. |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Insoluble in water. | The nonpolar biphenyl core dominates, while the polar groups confer solubility in common organic solvents. |

| XLogP3 | ~3.0 - 3.5 | A calculated value indicating moderate lipophilicity, relevant for drug development. |

| Polar Surface Area | ~44.8 Ų | Calculated based on the aldehyde and ether oxygen atoms. [1]|

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete and self-validating analytical dataset.

Diagram 4.1: Analytical Characterization Workflow

A logical workflow for the analytical validation of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO). The singlet multiplicity and downfield shift are characteristic. [4]* δ ~7.9-7.2 ppm (m, 7H): Aromatic protons. This region will contain a complex series of multiplets corresponding to the seven protons on the two phenyl rings. Protons ortho to the aldehyde and biphenyl linkage will be the most downfield.

-

δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

-

δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). The two methoxy groups are in different positions and may have slightly different chemical shifts.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~150-120 ppm: Aromatic carbons. This region will show multiple signals for the 12 carbons of the biphenyl core. Carbons attached to oxygen (methoxy groups) will be the most downfield in this range.

-

δ ~56 ppm: Methoxy carbons. Two distinct signals are expected.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

~3050-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretch (from methoxy groups).

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet), a key diagnostic peak.

-

~1700-1680 cm⁻¹: Strong C=O stretch of the conjugated aromatic aldehyde. [4]* ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1020 cm⁻¹: Strong C-O stretch from the aryl ether methoxy groups.

Protocol for FT-IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the sample spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Results (ESI-TOF):

-

Calculated Exact Mass for C₁₅H₁₄O₃: 242.0943 Da

-

Expected [M+H]⁺ Ion: 243.0965 m/z

-

Expected [M+Na]⁺ Ion: 265.0784 m/z

Protocol for MS Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Handling, Storage, and Safety

Expert Guidance: While a specific Safety Data Sheet (SDS) for 3',4'-Dimethoxybiphenyl-2-carbaldehyde is not available, data from structurally related compounds such as other aromatic aldehydes and biphenyls should be used for a preliminary risk assessment. A full, substance-specific risk assessment is mandatory before handling.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. The aldehyde functional group is susceptible to oxidation to a carboxylic acid over time, especially when exposed to air. Storing under an inert atmosphere (Argon or Nitrogen) is recommended for long-term stability.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory irritation.

Conclusion

3',4'-Dimethoxybiphenyl-2-carbaldehyde is a valuable synthetic intermediate whose physical and chemical properties are well-aligned with the requirements for advanced organic synthesis. Its preparation via the robust Suzuki-Miyaura coupling allows for reliable and scalable access. The analytical protocols detailed in this guide, including NMR, IR, and MS, provide a comprehensive framework for its unambiguous characterization, ensuring the quality and reproducibility required for demanding research and development applications. Proper handling and storage are essential to maintain its integrity for use in the synthesis of novel compounds for the pharmaceutical and materials science sectors.

References

-

PubChem. (2026). 3',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Roy, S., et al. (2021). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Indian Journal of Chemistry, Section A.

-

PubChem. (2026). 3,4-Dimethoxy-2-(4-methoxyphenyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.

- Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed. (2025). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica.

- University of Liverpool IT Services. (n.d.). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to.

- Protocols.io. (2023).

- ChemRxiv. (n.d.). Facile, Stereoselective Preparation and Pd-catalyzed Suzuki-Miyaura Cross-coupling of Alkenyl Sulfoximine.

- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

-

PubChem. (n.d.). 3,4-Dimethoxy-2-(pyridin-2-ylmethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Perkin-Elmer. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a)

- Royal Society of Chemistry. (n.d.).

- DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

- SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts.

-

PubChem. (n.d.). 3,4-Dimethoxy-2-naphthalen-2-ylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

IUPAC name for 3',4'-Dimethoxybiphenyl-2-carbaldehyde

An In-Depth Technical Guide to 3',4'-Dimethoxybiphenyl-2-carbaldehyde

Introduction

3',4'-Dimethoxybiphenyl-2-carbaldehyde is a polysubstituted aromatic compound featuring a biphenyl core functionalized with two methoxy groups and a reactive carbaldehyde moiety. This molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The biphenyl scaffold is a well-established "privileged structure," frequently found in biologically active compounds and approved pharmaceuticals. The strategic placement of the aldehyde group at the 2-position provides a versatile chemical handle for constructing more complex molecular targets, while the 3',4'-dimethoxy substitution pattern, reminiscent of the catechol motif found in many natural products, can significantly influence molecular interactions and pharmacokinetic properties.

This guide provides a comprehensive technical overview of 3',4'-Dimethoxybiphenyl-2-carbaldehyde, covering its chemical identity, a detailed, field-proven synthesis protocol via the Suzuki-Miyaura coupling, an analysis of its catalytic mechanism, expected spectroscopic characterization data, and its potential applications for researchers and drug development professionals.

Chemical Identity and Properties

Correctly identifying a compound is the foundational step for any research endeavor. The key identifiers and computed physical properties for 3',4'-Dimethoxybiphenyl-2-carbaldehyde are summarized below.

Diagram 1: Chemical Structure of 3',4'-Dimethoxybiphenyl-2-carbaldehyde

Caption: 2D structure of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3',4'-Dimethoxybiphenyl-2-carbaldehyde | N/A |

| CAS Number | 676348-35-9 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)OC | N/A |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| XLogP3 | 3.3 | Predicted measure of lipophilicity. |

| Hydrogen Bond Donor Count | 0 | The molecule has no protons attached to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as H-bond acceptors. |

| Rotatable Bond Count | 4 | Indicates conformational flexibility. |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboronic acid and an organic halide.[3][4] Its prevalence in both academic and industrial settings is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2]

The synthesis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde is achieved by coupling 2-Bromobenzaldehyde with 3,4-Dimethoxyphenylboronic acid.[1]

Diagram 2: Synthetic Scheme

Caption: Synthesis of the target compound via Suzuki-Miyaura coupling.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The process is a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (2-Bromobenzaldehyde). This is often the rate-determining step and results in a Pd(II) complex.[2][4]

-

Transmetalation : The organoboronic acid is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species. This species then transfers its organic group (the dimethoxyphenyl ring) to the Pd(II) complex, displacing the halide.[3][6]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][4]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: The palladium-catalyzed cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 3',4'-Dimethoxybiphenyl-2-carbaldehyde

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.[3]

Materials and Equipment:

-

2-Bromobenzaldehyde (1.0 equiv)

-

3,4-Dimethoxyphenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for extraction and purification

Procedure:

-

Inert Atmosphere Setup : Assemble the round-bottom flask and reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition : To the flask, add 2-Bromobenzaldehyde, 3,4-Dimethoxyphenylboronic acid, Potassium Carbonate, and Tetrakis(triphenylphosphine)palladium(0).

-

Solvent Addition : Add a deoxygenated 4:1 mixture of 1,4-Dioxane and water to the flask. The solution should be purged with the inert gas for 15-20 minutes to ensure all oxygen is removed.

-

Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-Bromobenzaldehyde) is consumed (typically 12-24 hours).

-

Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layer with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3',4'-Dimethoxybiphenyl-2-carbaldehyde as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Biophysical methods like NMR and Mass Spectrometry are fundamental tools in the drug discovery process for validating molecular structures.[7] Based on the known spectral data of similar biphenyl carbaldehydes, the following characteristics are expected.[8]

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Aldehyde proton (-CHO) | δ 9.8 - 10.1 ppm (singlet) |

| Aromatic protons | δ 6.9 - 8.0 ppm (multiplets) | |

| Methoxy protons (-OCH₃) | δ 3.9 - 4.0 ppm (two singlets, 3H each) | |

| ¹³C NMR (101 MHz, CDCl₃) | Carbonyl carbon (-CHO) | δ 191 - 193 ppm |

| Aromatic carbons | δ 110 - 150 ppm | |

| Methoxy carbons (-OCH₃) | δ 55 - 56 ppm | |

| IR Spectroscopy (cm⁻¹) | Aldehyde C=O stretch | ~1700 cm⁻¹ (strong) |

| Aromatic C=C stretch | ~1600, 1480 cm⁻¹ | |

| Ether C-O stretch | ~1250, 1020 cm⁻¹ |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 242.09 |

Applications in Research and Drug Development

The true value of 3',4'-Dimethoxybiphenyl-2-carbaldehyde lies in its utility as a versatile synthetic intermediate.

-

Scaffold for Drug Discovery : The biphenyl core is a key feature in numerous therapeutic agents. The aldehyde group serves as a crucial attachment point for building molecular complexity. It can be readily transformed into other functional groups, enabling the synthesis of diverse compound libraries for screening. For instance, related benzylidene and hydrazide derivatives have shown potential as antimicrobial and anti-apoptotic agents.[9][10]

-

Versatile Chemical Handle : The aldehyde can undergo a wide array of chemical transformations:

-

Reductive Amination : To introduce amine functionalities, creating precursors for a vast range of bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions : To form alkenes, extending conjugation and accessing different molecular shapes.

-

Oxidation : To form the corresponding carboxylic acid, providing a handle for amide bond formation.

-

Condensation Reactions : To form Schiff bases, hydrazones, and other heterocyclic systems which are themselves important pharmacophores.[11]

-

-

Materials Science : Substituted biphenyls are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the control of electronic properties and molecular conformation is key.

Safety and Handling

As with all laboratory chemicals, 3',4'-Dimethoxybiphenyl-2-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards : While specific toxicity data is not widely available, similar aromatic aldehydes may cause skin, eye, and respiratory irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3',4'-Dimethoxybiphenyl-2-carbaldehyde is more than a simple chemical compound; it is an enabling tool for innovation in science. Its straightforward and robust synthesis via the Nobel Prize-winning Suzuki-Miyaura coupling makes it readily accessible. The strategic combination of a privileged biphenyl scaffold and a versatile aldehyde functional group provides researchers and drug development professionals with a valuable building block for the design and synthesis of novel, high-value molecules with potential applications ranging from pharmaceuticals to advanced materials. This guide provides the foundational knowledge required to confidently synthesize, characterize, and utilize this important chemical intermediate.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. [Link]

-

AIP Publishing. The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. [Link]

-

OSTI.GOV. The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. [Link]

-

PubChem. 3',4-Dimethoxy[1,1'-biphenyl]-3-carboxaldehyde. [Link]

-

ResearchGate. IR spectra of the biphenyl. [Link]

-

PubChem. 2',3'-Dimethoxy-6-methyl[1,1'-biphenyl]-3-carboxaldehyde. [Link]

-

PubChem. 3,4-Dimethoxy-2-(4-methoxyphenyl)benzaldehyde. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

International Journal of Science and Engineering. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

ResearchGate. The synthesis route of the title compound. [Link]

-

Synlett. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. [Link]

-

PubChem. CID 87812279. [Link]

-

PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. [Link]

-

National Institutes of Health. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. [Link]

- Google Patents. CN102060681A - Preparation method of 3,4-dimethoxybenzene acetaldehyde.

-

National Institutes of Health. Applications of biophysical techniques in drug discovery and development. [Link]

-

MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

-

National Institutes of Health. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]

Sources

- 1. 3',4'-DIMETHOXY-BIPHENYL-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',4'-Dimethoxybiphenyl-2-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist